1-Benzyloxy-3-chloro-2-propanol

Chiral Resolution Chemoenzymatic Synthesis Pharmaceutical Intermediates

1-Benzyloxy-3-chloro-2-propanol (C10H13ClO2, MW 200.66) is a chiral chloropropanediol derivative classified as a halohydrin. It is primarily used as a versatile chiral synthon in pharmaceutical intermediate synthesis, where the benzyl ether protects the hydroxyl group while the 3-chloro moiety provides a reactive handle for nucleophilic substitution or epoxide formation.

Molecular Formula C10H13ClO2
Molecular Weight 200.66 g/mol
CAS No. 103024-85-7
Cat. No. B008625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyloxy-3-chloro-2-propanol
CAS103024-85-7
SynonymsBENZYLOXY-3-CHLORO-2-PROPANOL
Molecular FormulaC10H13ClO2
Molecular Weight200.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC(CCl)O
InChIInChI=1S/C10H13ClO2/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2
InChIKeyFJXVYZMGZACQOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyloxy-3-chloro-2-propanol (CAS 103024-85-7) — Overview for Scientific Procurement


1-Benzyloxy-3-chloro-2-propanol (C10H13ClO2, MW 200.66) is a chiral chloropropanediol derivative classified as a halohydrin [1]. It is primarily used as a versatile chiral synthon in pharmaceutical intermediate synthesis, where the benzyl ether protects the hydroxyl group while the 3-chloro moiety provides a reactive handle for nucleophilic substitution or epoxide formation. [1]

Why 1-Benzyloxy-3-chloro-2-propanol Cannot Be Substituted with Closely Related Analogs


This compound is not interchangeable with other benzyl-protected propanols or halohydrins due to the critical combination of its 3-chloro substituent and secondary hydroxyl group, which dictates distinct reactivity and regioselectivity. For instance, 1-benzyloxy-3-chloro-2-propanol can be converted to chiral (S)-benzyl glycidyl ether with high enantiomeric purity [1], enabling the synthesis of enantiomerically pure drug intermediates. Substitution with non-chiral analogs or compounds lacking the 3-chloro moiety (e.g., 1-benzyloxy-2-propanol) would fundamentally alter the synthetic pathway and final product's stereochemistry, making them unsuitable for applications requiring high optical purity. [1]

Quantitative Evidence for Selecting 1-Benzyloxy-3-chloro-2-propanol


High Optical Purity via Chemoenzymatic Resolution for Chiral Drug Synthesis

A patented process demonstrates that 1-benzyloxy-3-chloro-2-propanol can be produced as the (S)-enantiomer with high optical purity [1]. This is achieved by stereospecific reduction of a chlorohydroxyacetone derivative using a carbonyl-reducing enzyme or microorganism. The ability to obtain the (S)-enantiomer is a key differentiator from racemic mixtures or alternative chiral synthons, which may require additional and costly resolution steps. [1]

Chiral Resolution Chemoenzymatic Synthesis Pharmaceutical Intermediates

Distinct Reactivity in Antiviral Nucleoside Analog Synthesis

In the synthesis of 3′-halogen acyclonucleoside analogs, 1-benzyloxy-3-chloro-2-propanol is used as a starting material to produce a specific set of chloromethyl ethers [1]. This is a key differentiator from the analogous fluoro (6) or bromo (8) compounds, which would lead to different downstream products and biological activities. The chlorine derivative is a crucial intermediate for the specific synthesis of compounds 26-33, which were evaluated for anti-HSV II activity. [1]

Antiviral Agents Nucleoside Analogs Medicinal Chemistry

Critical Intermediate in the Synthesis of Benzyl Glycidyl Ether

1-Benzyloxy-3-chloro-2-propanol is an immediate precursor to benzyl glycidyl ether via intramolecular nucleophilic substitution (epoxide formation) [1]. This is a critical synthetic step. The conversion yield for this step can be high; a related process for 3-benzyloxy-1,2-epoxypropane (an isomer) reports a 92% yield , demonstrating the high efficiency of this transformation.

Epoxide Synthesis Polymer Chemistry Organic Intermediates

Physical Properties Differentiate from Non-Halogenated Analogs

The computed physicochemical properties of 1-benzyloxy-3-chloro-2-propanol provide a baseline for process design and quality control . Its boiling point of 315.2±27.0 °C at 760 mmHg and vapor pressure of 0.0±0.7 mmHg at 25°C are significantly different from non-chlorinated analogs like 1-benzyloxy-2-propanol (C10H14O2, MW 166.22) [1], which would have lower molecular weight and different boiling point characteristics.

Physical Chemistry Process Engineering Formulation

Best-Fit Application Scenarios for 1-Benzyloxy-3-chloro-2-propanol


Synthesis of Enantiopure Pharmaceutical Intermediates

When the project goal is to synthesize a drug candidate with a defined stereocenter, using racemic 1-benzyloxy-3-chloro-2-propanol as a building block is inefficient. Instead, the (S)-enantiomer of this compound, produced via the patented chemoenzymatic process [1], is the preferred starting material. This scenario applies to medicinal chemistry and process R&D where high enantiomeric purity (>99% ee) is required to avoid additional resolution steps, which can save significant time and resources in preclinical development. [1]

Synthesis of 3′-Halogen Acyclonucleoside Antiviral Analogs

Researchers developing new antiviral agents based on acyclonucleoside scaffolds require the specific halogenated intermediate to access a specific series of compounds. 1-Benzyloxy-3-chloro-2-propanol is the essential starting material for synthesizing the chloro-substituted uracil and thymine analogs [1]. Using the analogous fluoro or bromo compound would result in a different final product, making the chloro derivative irreplaceable for this specific line of investigation. [1]

Preparation of Benzyl Glycidyl Ether and Its Derivatives

This compound is the direct precursor for the synthesis of benzyl glycidyl ether [1], a versatile epoxide monomer used in the synthesis of poly(benzyl 1,2-glycerol carbonate)s [2]. The high-yielding intramolecular cyclization (92% in analogous systems) makes 1-benzyloxy-3-chloro-2-propanol an efficient and cost-effective building block for polymer chemists and material scientists requiring this specific epoxide.

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